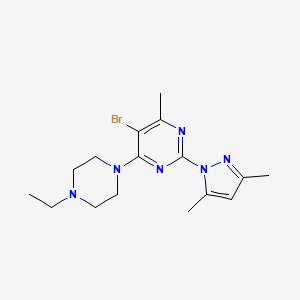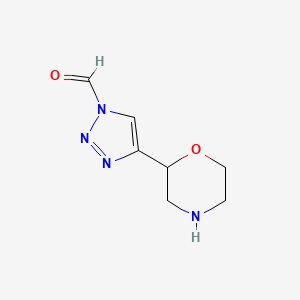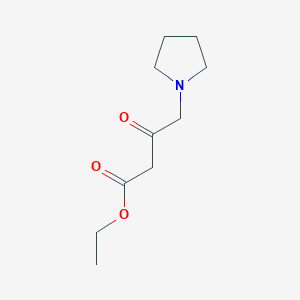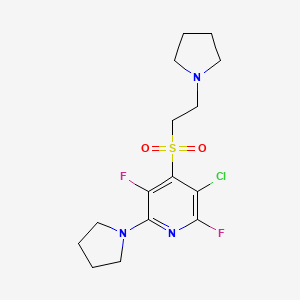
2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-8-etil-3-(2-nitroetenil)quinolina es un compuesto aromático heterocíclico que pertenece a la familia de la quinolina. Las quinolinas son conocidas por sus diversas aplicaciones en medicina, química orgánica sintética y química industrial. La estructura del compuesto consiste en un anillo de quinolina sustituido con un átomo de cloro en la posición 2, un grupo etilo en la posición 8 y un grupo nitroetenilo en la posición 3.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-8-etil-3-(2-nitroetenil)quinolina se puede lograr mediante varios métodos. Un enfoque común implica la síntesis de Friedländer, que típicamente utiliza 2-aminobenzaldehído y una cetona apropiada en condiciones ácidas. Otro método es la síntesis de Skraup, que implica la ciclización de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Métodos de Producción Industrial
La producción industrial de derivados de quinolina a menudo emplea métodos ecológicos y sostenibles. Estos incluyen la síntesis asistida por microondas, las reacciones sin disolventes y el uso de catalizadores reciclables. Por ejemplo, se ha informado el uso de NaHSO4·SiO2 como catalizador heterogéneo y reutilizable para la síntesis de derivados de quinolina .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-8-etil-3-(2-nitroetenil)quinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de cloro en la posición 2 se puede sustituir con nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno o el permanganato de potasio se pueden utilizar como agentes oxidantes.
Reducción: El gas hidrógeno con un catalizador de paladio o el borohidruro de sodio se pueden utilizar como agentes reductores.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de N-óxidos de quinolina.
Reducción: Formación de derivados de aminoquinolina.
Sustitución: Formación de derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-Cloro-8-etil-3-(2-nitroetenil)quinolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos heterocíclicos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se investiga por su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-8-etil-3-(2-nitroetenil)quinolina implica su interacción con varios objetivos moleculares. El compuesto puede intercalarse en el ADN, interrumpiendo el proceso de replicación y conduciendo a la muerte celular. También puede inhibir las enzimas implicadas en la síntesis y reparación del ADN, contribuyendo aún más a sus propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
2-Cloroquinolina: Estructura similar pero carece de los grupos etilo y nitroetenilo.
8-Etilquinolina: Estructura similar pero carece de los grupos cloro y nitroetenilo.
3-Nitroquinolina: Estructura similar pero carece de los grupos cloro y etilo.
Singularidad
2-Cloro-8-etil-3-(2-nitroetenil)quinolina es única debido a la presencia de los tres sustituyentes (cloro, etilo y nitroetenilo) en el anillo de quinolina. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
1031929-26-6 |
|---|---|
Fórmula molecular |
C13H11ClN2O2 |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
2-chloro-8-ethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-4-3-5-10-8-11(6-7-16(17)18)13(14)15-12(9)10/h3-8H,2H2,1H3 |
Clave InChI |
PXZZKMSKZPNMAN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)

![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)

![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)



![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)


